REACTION_CXSMILES
|
[F:1][C:2]([C:7]1[CH:12]=[CH:11][C:10](CC(C)C)=[CH:9][CH:8]=1)([F:6])[C:3]([OH:5])=[O:4]>C(O)(=O)C.[Pt]=O>[CH:7]1([C:2]([F:1])([F:6])[C:3]([OH:5])=[O:4])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]1
|
Name
|
|
Quantity
|
900 mg
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)C1=CC=C(C=C1)CC(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered over celite
|
Type
|
WASH
|
Details
|
washed with methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C(C(=O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 800 mg | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 115.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |